REACTION_CXSMILES
|
Br[C:2]1[CH:12]=[N:11][C:5]2[N:6]=[C:7]([NH2:10])[N:8]=[CH:9][C:4]=2[CH:3]=1.[CH3:13][O:14][C:15]1[CH:16]=[C:17](B(O)O)[CH:18]=[C:19]([O:21][CH3:22])[CH:20]=1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:13][O:14][C:15]1[CH:16]=[C:17]([C:2]2[CH:12]=[N:11][C:5]3[N:6]=[C:7]([NH2:10])[N:8]=[CH:9][C:4]=3[CH:3]=2)[CH:18]=[C:19]([O:21][CH3:22])[CH:20]=1 |f:2.3.4,5.6,7.8.9.10|
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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BrC1=CC2=C(N=C(N=C2)N)N=C1
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=C(C1)OC)B(O)O
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Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1.O
|
Name
|
|
Quantity
|
364 mg
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
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Type
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CUSTOM
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Details
|
stirred at 110° C. for 30 min under microwave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was degassed with nitrogen for 5 min
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Duration
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5 min
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to RT
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Type
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CONCENTRATION
|
Details
|
concentrated
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Type
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CUSTOM
|
Details
|
to afford a crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (ethyl acetate:petroleum ether=4:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)OC)C1=CC2=C(N=C(N=C2)N)N=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |